molecular formula C4H8Cl2O B1582324 1,2-Dichloroethyl ethyl ether CAS No. 623-46-1

1,2-Dichloroethyl ethyl ether

Cat. No.: B1582324
CAS No.: 623-46-1
M. Wt: 143.01 g/mol
InChI Key: NNBUKAPOVBEMNI-UHFFFAOYSA-N
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Description

1,2-Dichloroethyl ethyl ether, also known as 1,2-dichloro-1-ethoxyethane, is a halogenated ethyl ether with the molecular formula ClCH2CHClOCH2CH3. This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to an ethane backbone. It is commonly used in various chemical processes and has been studied for its degradation by specific bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloroethyl ethyl ether can be synthesized through the reaction of ethyl ether with chlorine in the presence of a catalyst. The reaction typically involves the chlorination of ethyl ether, resulting in the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the efficient conversion of ethyl ether to the desired product. The product is then purified through distillation and other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloroethyl ethyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.

    Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated alcohols or aldehydes.

    Reduction Reactions: Reduction of this compound can lead to the formation of ethyl ether and other reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Ethyl alcohol, chloroethanol.

    Oxidation: Chloroacetaldehyde, chloroacetic acid.

    Reduction: Ethyl ether, ethane.

Scientific Research Applications

1,2-Dichloroethyl ethyl ether has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its degradation by bacterial strains, such as Rhodococcus, which can break down halogenated compounds.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dichloroethyl ethyl ether involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved in its degradation by bacterial strains include the enzymatic cleavage of the ether bond and subsequent dechlorination .

Comparison with Similar Compounds

    1,2-Dichloroethane: A chlorinated hydrocarbon with similar reactivity but lacks the ethoxy group.

    Bis(chloroethyl) ether: Contains two chloroethyl groups and is used in similar industrial applications.

    Ethyl ether: A simpler ether without chlorine atoms, used primarily as a solvent.

Uniqueness: 1,2-Dichloroethyl ethyl ether is unique due to the presence of both chlorine atoms and an ethoxy group, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1,2-dichloro-1-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBUKAPOVBEMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870709
Record name Ethane, 1,2-dichloro-1-ethoxy-
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Molecular Weight

143.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-46-1
Record name 1,2-Dichloro-1-ethoxyethane
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name 1,2-Dichloroethyl ethyl ether
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name 1,2-dichloro-2-ethoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,2-Dichloroethyl ethyl ether in the synthesis of 1,3-dithiole-2-thione?

A1: this compound acts as a crucial building block in the synthesis of 1,3-dithiole-2-thione. [] The process involves a reaction between this compound and potassium trithiocarbonate, followed by an elimination reaction facilitated by toluene-p-sulphonic acid. This sequence ultimately yields 1,3-dithiole-2-thione. []

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